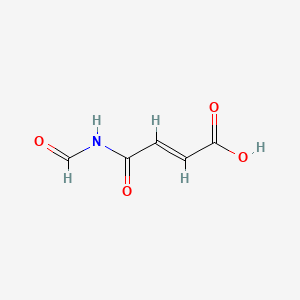
Fumaramic acid, N-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaramic acid, N-formyl- is a derivative of fumaric acid, which is a naturally occurring organic acid found in various plants and fungi. Fumaric acid is an intermediate in the citric acid cycle and has numerous industrial applications, including the production of synthetic resins, biodegradable polymers, and food additives
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fumaramic acid, N-formyl- typically involves the N-formylation of primary amines. This can be achieved using various catalysts and reaction conditions. For example, a novel solid acid magnetic nanocatalyst has been used for the efficient N-formylation of primary aromatic amines under mild reaction conditions . Other methods include the use of formyl chloride generated in situ by the action of oxalyl chloride on formic acid .
Industrial Production Methods
Industrial production of Fumaramic acid, N-formyl- often involves the use of biotechnological processes. For instance, fumaric acid can be produced via fermentation using fungi of the Rhizopus genus . This biotechnological approach is considered more sustainable compared to traditional petrochemical routes.
Chemical Reactions Analysis
Types of Reactions
Fumaramic acid, N-formyl- undergoes various chemical reactions, including:
N-formylation: The primary reaction for its synthesis, involving the addition of a formyl group to an amine.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving Fumaramic acid, N-formyl- include formic acid, oxalyl chloride, and various catalysts such as metal/metal oxide-based catalysts . The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly.
Major Products Formed
The major products formed from the reactions involving Fumaramic acid, N-formyl- include formyl amides, which are valuable intermediates in pharmacological syntheses and industrial organic chemistry .
Scientific Research Applications
Fumaramic acid, N-formyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Mechanism of Action
The mechanism of action of Fumaramic acid, N-formyl- involves its interaction with various molecular targets and pathways. For example, fumaric acid esters, including Fumaramic acid, N-formyl-, are known to exert their effects through the modulation of the cellular redox system and activation of the Nrf2 pathway . This leads to anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Fumaramic acid, N-formyl- can be compared with other similar compounds such as:
Maleic acid: The cis-isomer of fumaric acid, used in similar industrial applications but with different chemical properties.
Succinic acid: Another dicarboxylic acid with applications in the production of biodegradable polymers and as a food additive.
Dimethyl fumarate: A derivative of fumaric acid used in the treatment of multiple sclerosis and psoriasis.
Properties
CAS No. |
6626-94-4 |
|---|---|
Molecular Formula |
C5H5NO4 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
(E)-4-formamido-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1+ |
InChI Key |
HSKSAKBZUITULZ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)NC=O |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


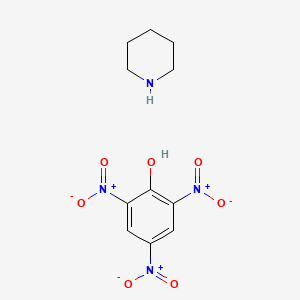
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)

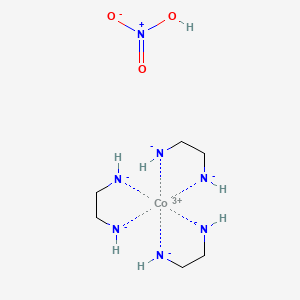
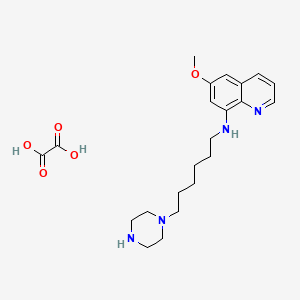
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
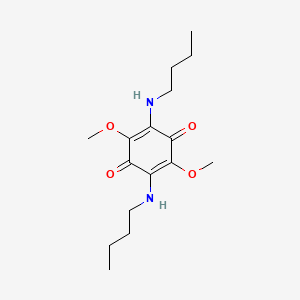

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
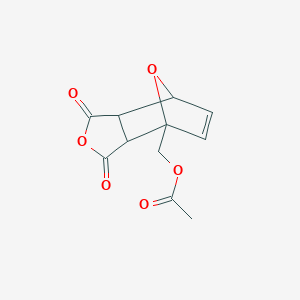

![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)

